An In-depth Technical Guide to 18:1-12:0 Biotin PE: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 18:1-12:0 Biotin PE: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine (18:1-12:0 Biotin (B1667282) PE), a versatile biotinylated phospholipid widely utilized in biomedical research and drug development. This document details its chemical properties, summarizes its key applications, and provides in-depth experimental protocols for its use in liposome (B1194612) preparation, supported lipid bilayers, and flow cytometry. The guide is intended to serve as a valuable resource for researchers employing biotin-streptavidin technology in their work with lipid-based systems.
Introduction
18:1-12:0 Biotin PE is a synthetic phospholipid derivative that incorporates a biotin moiety attached to the sn-2 acyl chain via a 12-carbon spacer.[1][2] This unique structure allows for the integration of the lipid into a lipid bilayer while presenting the biotin group on the surface. The high-affinity interaction between biotin and streptavidin (or avidin) is then exploited to anchor, immobilize, or detect lipid vesicles and membranes.[3] This powerful tool has found broad applications in areas such as drug delivery, membrane biophysics, and immunoassays.[2][3]
Physicochemical Properties
The properties of 18:1-12:0 Biotin PE are summarized in the table below. These characteristics are essential for its application in forming stable and functional lipid bilayers.
| Property | Value | Reference |
| Full Chemical Name | 1-oleoyl-2-(12-biotinyl(aminododecanoyl))-sn-glycero-3-phosphoethanolamine | [1][2] |
| Synonym(s) | 18:1-12:0 Biotinyl PE | |
| CAS Number | 799812-67-2 | |
| Molecular Formula | C45H83N4O10PS | |
| Molecular Weight | 903.20 g/mol | |
| Appearance | White to off-white powder or solid | |
| Solubility | Soluble in chloroform (B151607) and other organic solvents | |
| Storage | -20°C in a dry environment |
Synthesis
Caption: General synthetic pathway for 18:1-12:0 Biotin PE.
The synthesis would likely begin with the biotinylation of the 12-aminododecanoic acid spacer. This biotinylated spacer acid would then be activated and coupled to the free hydroxyl group at the sn-2 position of 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso-PE) through an esterification reaction. The final product would require purification, likely using chromatographic techniques, to remove unreacted starting materials and byproducts.
Applications and Experimental Protocols
18:1-12:0 Biotin PE is a key component in a variety of experimental systems that leverage the biotin-streptavidin interaction. Its primary role is to serve as an anchor point on the surface of lipid bilayers.
Preparation of Biotinylated Liposomes
Biotinylated liposomes are widely used for targeted drug delivery, diagnostic assays, and as mimics of biological membranes. The inclusion of 18:1-12:0 Biotin PE allows these liposomes to be captured or functionalized with streptavidin-conjugated molecules.
Experimental Protocol: Thin-Film Hydration Method
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing 18:1-12:0 Biotin PE using the thin-film hydration and extrusion method.
Materials:
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1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired matrix lipid
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18:1-12:0 Biotin PE
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Chloroform
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Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
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Round-bottom flask
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Rotary evaporator
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Water bath
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Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
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Lipid Film Formation:
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Dissolve the desired lipids in chloroform in a round-bottom flask. A typical molar ratio is 98-99 mol% matrix lipid and 1-2 mol% 18:1-12:0 Biotin PE.
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Remove the chloroform using a rotary evaporator under reduced pressure. The water bath temperature should be above the phase transition temperature of the lipids.
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Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent.
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Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
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-
Hydration:
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Add the hydration buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (typically 1-5 mg/mL).
-
Hydrate the lipid film by rotating the flask in a water bath set above the lipid phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
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-
Extrusion:
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To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
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Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
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Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to form SUVs.
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Caption: Workflow for preparing biotinylated liposomes.
Formation of Supported Lipid Bilayers (SLBs)
SLBs are planar lipid membranes supported on a solid substrate, such as glass or mica. They are excellent model systems for studying membrane-related phenomena. Incorporating 18:1-12:0 Biotin PE into SLBs allows for the immobilization of the membrane and the attachment of proteins or other molecules via streptavidin.
Experimental Protocol: Vesicle Fusion Method
This protocol details the formation of an SLB on a glass coverslip by the fusion of biotinylated SUVs.
Materials:
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Biotinylated SUVs (prepared as described in section 4.1)
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Glass coverslips
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Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent
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Deionized water
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Buffer (e.g., PBS with Ca2+)
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Streptavidin solution
Procedure:
-
Substrate Cleaning:
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Thoroughly clean the glass coverslips. A common method is immersion in Piranha solution for 10-15 minutes, followed by extensive rinsing with deionized water. This creates a hydrophilic surface.
-
Dry the coverslips under a stream of nitrogen.
-
-
SLB Formation:
-
Place a cleaned coverslip in a chamber.
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Add the biotinylated SUV suspension to the chamber, ensuring the surface is fully covered. The presence of divalent cations like Ca2+ (2-5 mM) can promote vesicle fusion.
-
Incubate for 30-60 minutes at room temperature to allow for vesicle rupture and fusion into a continuous bilayer.
-
Gently rinse the chamber with buffer to remove excess, unfused vesicles.
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-
Streptavidin Functionalization:
-
Add a solution of streptavidin (e.g., 10 µg/mL in PBS) to the SLB.
-
Incubate for 30 minutes to allow binding to the biotinylated lipids.
-
Rinse thoroughly with buffer to remove unbound streptavidin.
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Caption: Workflow for forming a functionalized SLB.
Flow Cytometry of Biotinylated Liposomes
Flow cytometry can be used to analyze individual liposomes, but their small size often makes direct detection challenging. By using streptavidin-coated beads, biotinylated liposomes can be captured and subsequently analyzed by flow cytometry. This technique is useful for assessing liposome-protein interactions or for quantifying encapsulated fluorescent markers.
Experimental Protocol: Bead-Assisted Flow Cytometry
This protocol describes the capture of biotinylated liposomes on streptavidin-coated beads for flow cytometric analysis.
Materials:
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Biotinylated liposomes (containing a fluorescent lipid or encapsulated fluorophore)
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Streptavidin-coated polystyrene beads (e.g., 4-6 µm diameter)
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Blocking buffer (e.g., PBS with 1% BSA)
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Wash buffer (e.g., PBS)
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Flow cytometer
Procedure:
-
Bead Preparation:
-
Wash the streptavidin-coated beads with wash buffer to remove any preservatives. Centrifuge the beads at a low speed and resuspend in fresh buffer. Repeat this wash step twice.
-
Block the beads with blocking buffer for 30 minutes to reduce non-specific binding.
-
-
Liposome Capture:
-
Incubate the washed and blocked beads with the biotinylated liposome suspension for 1 hour at room temperature with gentle agitation. The optimal ratio of liposomes to beads should be determined empirically.
-
Wash the beads twice with wash buffer to remove unbound liposomes.
-
-
Flow Cytometry Analysis:
-
Resuspend the liposome-coated beads in wash buffer.
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Analyze the beads on a flow cytometer, gating on the bead population based on forward and side scatter.
-
Measure the fluorescence associated with the beads, which corresponds to the captured liposomes.
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Caption: Workflow for bead-assisted flow cytometry of liposomes.
Role in Signaling
It is important to note that 18:1-12:0 Biotin PE is primarily a molecular tool and is not known to have a direct role in cellular signaling pathways. Its function is to provide a biotin handle on a lipid membrane. However, the phosphatidylethanolamine (B1630911) (PE) headgroup itself is a major component of biological membranes and is involved in various cellular processes, including membrane fusion and fission, and serving as a precursor for other lipids. The externalization of PE on the cell surface can also act as a signal in certain biological contexts, such as apoptosis. When using 18:1-12:0 Biotin PE in cellular systems, it is crucial to consider the potential effects of introducing an exogenous lipid, although at the low molar percentages typically used, significant disruption of normal signaling is unlikely.
Conclusion
18:1-12:0 Biotin PE is an invaluable tool for researchers working with lipid-based systems. Its ability to incorporate into lipid bilayers and present a biotin moiety for high-affinity binding to streptavidin enables a wide range of applications, from the fundamental study of membrane biophysics to the development of targeted drug delivery vehicles. This technical guide has provided a detailed overview of its properties, a plausible synthetic route, and comprehensive experimental protocols for its most common applications. By following these guidelines, researchers can effectively utilize 18:1-12:0 Biotin PE to advance their scientific endeavors.
